

Fmoc-His(Fmoc)-OH: A Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: **Fmoc-His(Fmoc)-OH**

Cat. No.: **B613345**

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This technical guide provides an in-depth overview of $\text{N}^{\alpha},\text{N}^{\tau}\text{-bis}(9\text{-fluorenylmethoxycarbonyl})\text{-L-histidine}$ (**Fmoc-His(Fmoc)-OH**), a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and experimental considerations, offering a valuable resource for researchers engaged in the synthesis of histidine-containing peptides.

Core Compound Specifications

Quantitative data for **Fmoc-His(Fmoc)-OH** is summarized in the table below, providing key physicochemical properties for experimental design and execution.

Property	Value	Reference
CAS Number	98929-98-7	[1]
Molecular Weight	599.63 g/mol	[1]
Molecular Formula	$\text{C}_{36}\text{H}_{29}\text{N}_3\text{O}_6$	[1]

The Role of Imidazole Protection in Histidine-Containing Peptide Synthesis

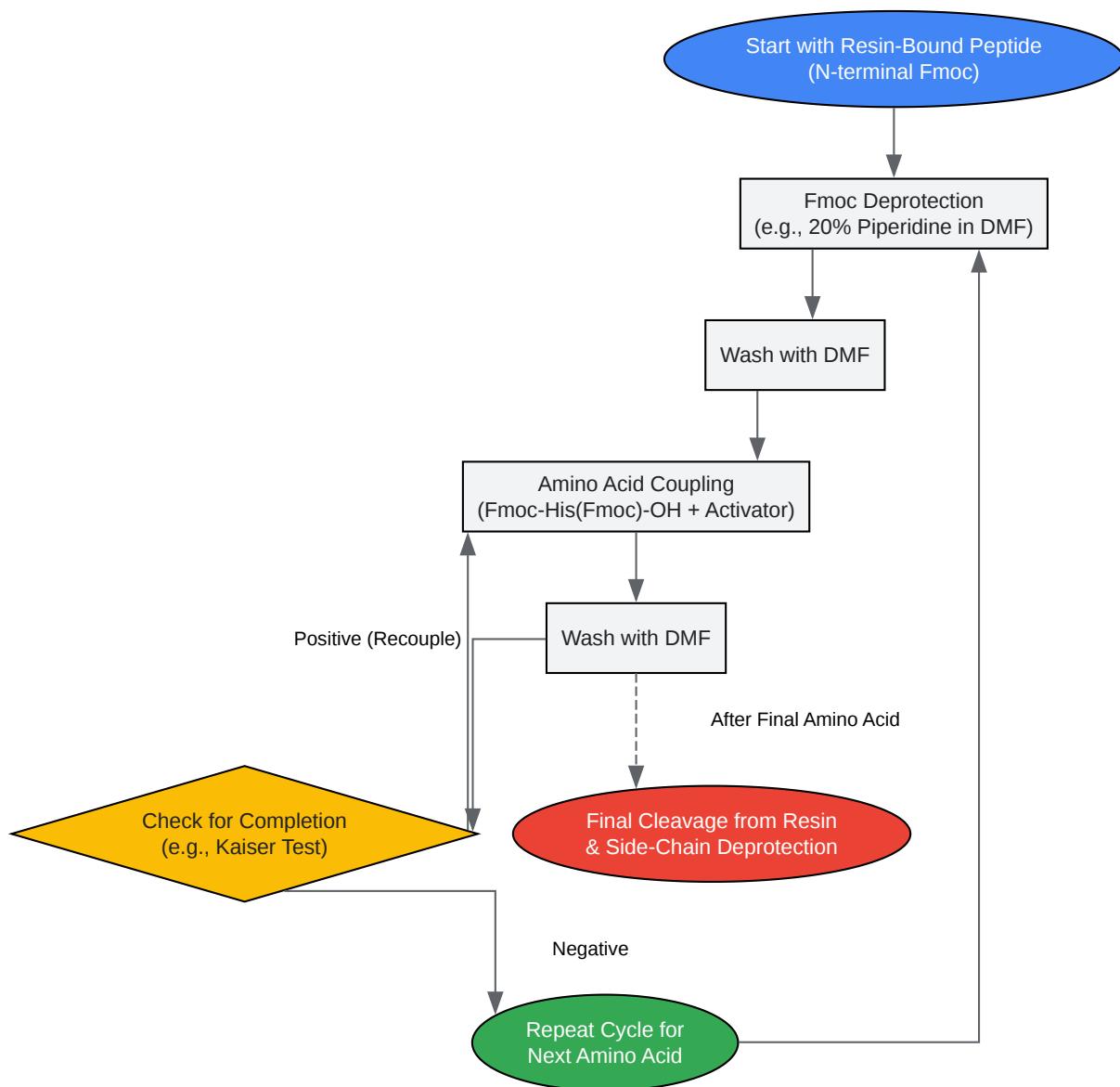
The synthesis of peptides containing histidine presents a significant challenge due to the high propensity of this amino acid to undergo racemization during the coupling step. This loss of stereochemical integrity at the α -carbon is primarily attributed to the basicity of the lone pair of electrons on the π -nitrogen of the imidazole ring, which can abstract the α -proton of the activated amino acid. To circumvent this, protection of the imidazole side chain is crucial for successful and high-fidelity peptide synthesis.

While various protecting groups such as trityl (Trt), tert-butyloxycarbonyl (Boc), and t-butyloxymethyl (Bum) are commonly employed for the histidine side chain, the use of the Fmoc group for this purpose offers a unique strategic advantage in specific synthetic contexts.

Application of Fmoc-His(Fmoc)-OH in Solid-Phase Peptide Synthesis

Fmoc-His(Fmoc)-OH is distinguished by the use of the base-labile Fmoc group to protect both the α -amino group and the τ -nitrogen of the imidazole ring. A key characteristic of this derivative is that the side-chain Fmoc group is cleaved simultaneously with the N-terminal Fmoc group during the standard deprotection step with piperidine in DMF.^[2] This feature makes **Fmoc-His(Fmoc)-OH** particularly well-suited for the synthesis of short peptides or for the incorporation of a histidine residue near the N-terminus of a longer peptide sequence.^[2] In these scenarios, the temporary protection of the imidazole ring during the initial coupling steps is sufficient, and its removal in subsequent cycles does not pose a synthetic challenge.

The general workflow for incorporating an amino acid using Fmoc chemistry in SPPS is a cyclical process. The logical relationship of these steps is depicted in the following diagram.

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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Experimental Protocols

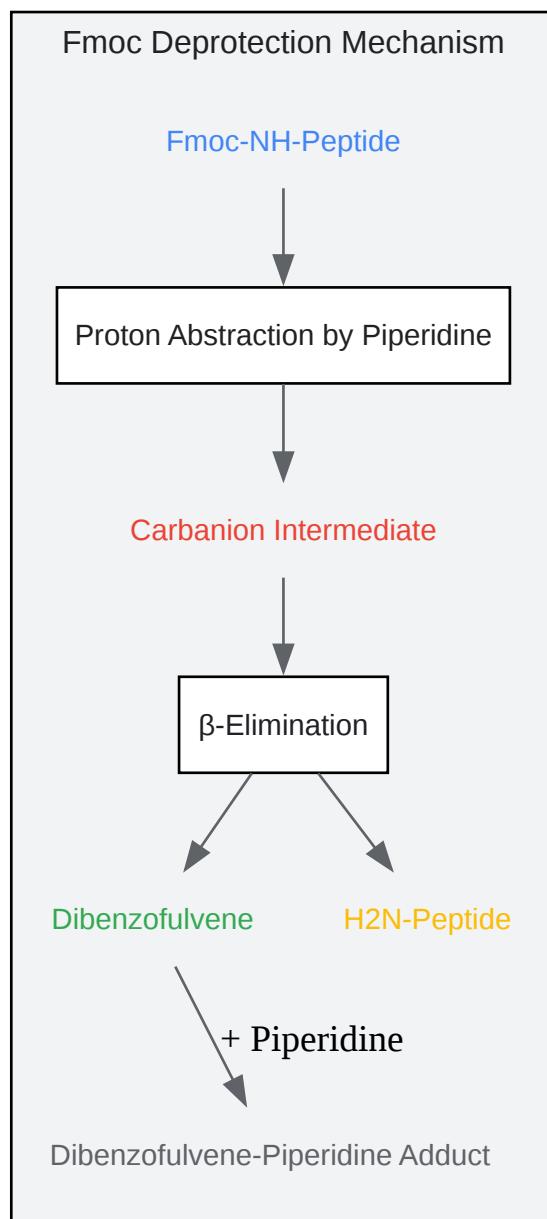
The following are generalized protocols for the key steps in SPPS involving the use of an Fmoc-protected amino acid like **Fmoc-His(Fmoc)-OH**. Researchers should optimize these protocols based on the specific peptide sequence, resin, and available instrumentation.

Fmoc Deprotection

This procedure removes the N-terminal Fmoc protecting group, exposing a free amine for the subsequent coupling reaction.

- Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
- Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
- Final Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15-20 minutes.
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.

The deprotection of the Fmoc group follows a β -elimination mechanism, which is initiated by a base, typically a secondary amine like piperidine.



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Caption: Mechanism of Fmoc group removal by piperidine.

Amino Acid Coupling

This procedure forms the peptide bond between the free amine on the resin-bound peptide and the incoming **Fmoc-His(Fmoc)-OH**.

- Activation: In a separate vessel, dissolve **Fmoc-His(Fmoc)-OH** (typically 3-5 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the solution. Allow the mixture to pre-activate for a few minutes.
- Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.
- Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Final Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. As the imidazole Fmoc group of the histidine introduced with **Fmoc-His(Fmoc)-OH** would have been removed during the synthesis cycles, only the protecting groups of other amino acids need to be considered at this stage.

A common cleavage cocktail for standard Fmoc-SPPS is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A typical formulation is TFA/TIS/H₂O (95:2.5:2.5). The peptide-resin is treated with this cocktail for 2-4 hours, after which the resin is filtered off, and the crude peptide is precipitated from the filtrate using cold diethyl ether. The precipitated peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-His(Fmoc)-OH is a valuable reagent for specific applications in solid-phase peptide synthesis, particularly for short peptides or for introducing histidine near the N-terminus. Its use relies on the simultaneous deprotection of both the N_α- and N_τ-Fmoc groups with each piperidine treatment. A thorough understanding of the principles of Fmoc chemistry, including the mechanisms of deprotection and the challenges associated with histidine incorporation, is

essential for its successful application in the synthesis of complex and biologically relevant peptides.

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References

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